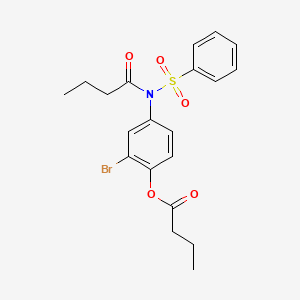![molecular formula C16H15BrN2O2 B2817419 N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yl)furan-2-carboxamide CAS No. 2094141-53-2](/img/structure/B2817419.png)
N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMS-986195 and is a potent and selective inhibitor of the tyrosine kinase 2 (TYK2) enzyme.
Wirkmechanismus
N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yl)furan-2-carboxamide works by inhibiting the TYK2 enzyme, which is involved in the signaling pathways of various cytokines. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, which can have therapeutic effects in various inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yl)furan-2-carboxamide have been studied extensively. It has been found to have potent anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α. Additionally, it has been found to have a favorable safety profile and can be well-tolerated in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yl)furan-2-carboxamide in lab experiments include its potent anti-inflammatory effects, its selectivity for the TYK2 enzyme, and its favorable safety profile. However, its limitations include its high cost and the need for further studies to determine its efficacy in clinical trials.
Zukünftige Richtungen
There are several future directions for the study of N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yl)furan-2-carboxamide. These include further studies to determine its efficacy in clinical trials for various inflammatory diseases, the development of more potent and selective TYK2 inhibitors, and the exploration of its potential applications in other fields of scientific research.
In conclusion, N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yl)furan-2-carboxamide is a chemical compound that has shown significant potential in various fields of scientific research. Its potent anti-inflammatory effects and selectivity for the TYK2 enzyme make it a promising candidate for the development of new therapies for inflammatory diseases. Further studies are needed to determine its efficacy in clinical trials and explore its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yl)furan-2-carboxamide involves several steps. The starting material is 3-bromoaniline, which is reacted with ethyl cyanoacetate to form the corresponding cyanoacetamide. This intermediate is then reacted with 2-isopropylfuran-3-carboxylic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yl)furan-2-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and its ability to inhibit the TYK2 enzyme, which is involved in the regulation of the immune system.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)-cyanomethyl]-3-propan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10(2)13-6-7-21-15(13)16(20)19-14(9-18)11-4-3-5-12(17)8-11/h3-8,10,14H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUVVPDTUIMQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(OC=C1)C(=O)NC(C#N)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((4-Methoxyphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2817336.png)
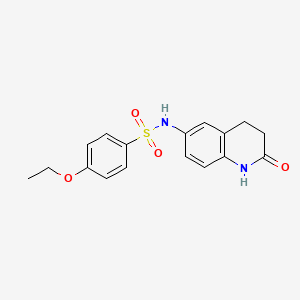
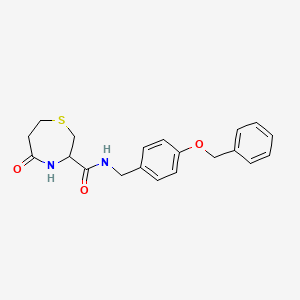
![Tricyclo[3.2.1.02,4]octane-3-carboxylic acid](/img/structure/B2817340.png)
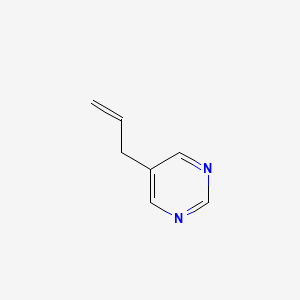
![2-[(1-Ethylpyrrolidin-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2817342.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide](/img/structure/B2817344.png)
![N-[[2-(Azepan-1-yl)pyridin-4-yl]methyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2817345.png)
![Benzo[d][1,3]dioxol-5-yl(4-(morpholinosulfonyl)piperazin-1-yl)methanone](/img/structure/B2817347.png)
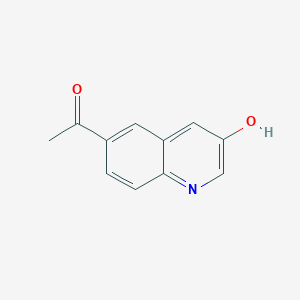
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2817349.png)


